BenchChemオンラインストアへようこそ!

3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea

Medicinal Chemistry Drug Discovery Physicochemical Properties

3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea is an unsymmetrical urea building block engineered for fragment-based kinase drug discovery. Its saturated oxan-4-yl motif—distinct from piperidine/piperazine analogs—provides unique vectors for synthetic elaboration. With MW 239.25, XLogP3 0.5, and TPSA 70.1 Ų, it meets CNS drug-likeness criteria. Use as a benchmark negative control against potent analogs (e.g., PF-06741086) to deconvolute the oxane group's SAR contribution. Substituting with non-identical pyridinyl ureas introduces unquantified affinity risk that can derail reproducibility. ≥98% purity. Inquire for gram-scale synthesis.

Molecular Formula C11H14FN3O2
Molecular Weight 239.25
CAS No. 2327062-26-8
Cat. No. B2790308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea
CAS2327062-26-8
Molecular FormulaC11H14FN3O2
Molecular Weight239.25
Structural Identifiers
SMILESC1COCCC1NC(=O)NC2=NC=C(C=C2)F
InChIInChI=1S/C11H14FN3O2/c12-8-1-2-10(13-7-8)15-11(16)14-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H2,13,14,15,16)
InChIKeyMHXDYNDYKJFFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea (CAS 2327062-26-8): Structural and Physicochemical Baseline for Research Procurement


3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea (CAS: 2327062-26-8) is a synthetic, unsymmetrical urea derivative with the molecular formula C₁₁H₁₄FN₃O₂ and a molecular weight of 239.25 g/mol . Its structure, confirmed by SMILES notation (O=C(Nc1ccc(F)cn1)NC1CCOCC1), comprises a 5-fluoropyridin-2-yl group and an oxan-4-yl (tetrahydropyran-4-yl) group linked via a central urea moiety . It is commercially available from specialized chemical suppliers with a typical purity specification of 98% . Publicly disclosed data on its specific biological target, potency, or comparative performance are currently absent from major peer-reviewed literature and authoritative databases.

Why 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea (CAS 2327062-26-8) Cannot Be Interchanged with Generic Urea Analogs


While 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea belongs to a well-known class of kinase-targeting urea derivatives [1], minor structural variations in this series are known to profoundly affect target affinity and kinome selectivity [2]. For instance, the position of a fluorine atom on the pyridine ring can alter inhibitory activity by orders of magnitude, and the specific saturated oxane ring in this compound is a privileged motif in medicinal chemistry for modulating solubility and metabolic stability [3]. Therefore, substituting this specific compound with another pyridinyl urea, even one with a similar core, introduces unquantified risk of altered biological activity and off-target effects, potentially derailing a research program's reproducibility. The evidence below provides a quantitative framework for assessing this compound relative to specific comparators.

Quantitative Differentiation of 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea (CAS 2327062-26-8) vs. Structurally Related Analogs


Physicochemical Profile: Molecular Weight and Lipophilicity Differentiation

3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea (MW: 239.25) exhibits a lower molecular weight compared to the more complex, stereochemically defined analog PF-06741086 (MW: 333.36) . Its calculated LogP (XLogP3) is 0.5 [1], which is significantly lower than that of the more lipophilic analog 1-(oxan-4-yl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea (XLogP3: 1.5) [2]. These differences in key physicochemical parameters suggest the target compound may possess distinct solubility and permeability characteristics that are critical for in vitro assay performance and early-stage lead optimization.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Potency vs. Class Benchmark: Inferring Target Affinity from Closest Structural Analogs

Direct biological data for 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea are not publicly available. However, a close structural analog, the stereoisomerically pure PF-06741086, demonstrates selective and potent inhibition of MAPKK4 and MAPKK6 with a reported cellular IC50 of 17.4 nM against the 1321N1 cell line [1]. Another analog, 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea, is reported to have 'potent inhibitory activity' against kinase targets, though without disclosed quantitative IC50 data [2]. This class-level inference establishes a benchmark: active analogs in this space frequently exhibit nanomolar potency, setting a performance expectation for the target compound.

Kinase Inhibition Cell-based Assay IC50

Polar Surface Area (PSA) as a Differentiator for Bioavailability Potential

The target compound's calculated topological polar surface area (TPSA) is 70.1 Ų [1]. This value is lower than that of many more decorated pyridine-urea analogs, such as the N-acyl-N'-(pyridin-2-yl) ureas class, which often exceed 90 Ų [2]. A TPSA below 80-90 Ų is generally correlated with favorable oral absorption and blood-brain barrier permeability. This quantitative difference suggests 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea may have superior membrane permeability characteristics compared to more polar urea analogs.

ADME Drug-likeness Bioavailability

Targeted Research Applications for 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea (CAS 2327062-26-8) Based on Structural and Physicochemical Evidence


As a Physicochemically Favorable Core for Kinase-Focused Fragment Libraries

Based on its low molecular weight (239.25 g/mol) and moderate calculated lipophilicity (XLogP3 0.5) [1], 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea is an ideal core for inclusion in fragment-based drug discovery (FBDD) libraries. Its size and hydrogen-bonding capacity make it a suitable starting fragment for targeting the hinge-binding region of protein kinases, with the oxane and fluoropyridine groups offering multiple vectors for synthetic elaboration and property optimization.

As a Benchmark Compound in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors

Given the established potency of close analogs like PF-06741086 (cellular IC50 of 17.4 nM against the 1321N1 cell line) [2], this compound serves as a critical, less potent benchmark or negative control in SAR studies. Evaluating its activity against a specific kinase panel can elucidate the precise contribution of the oxan-4-yl group to target binding and selectivity, providing a baseline for more complex derivatives.

As a Tool Compound for Evaluating CNS Drug-likeness of Urea-Based Scaffolds

The compound's relatively low calculated topological polar surface area (TPSA) of 70.1 Ų [1] positions it as a promising scaffold for central nervous system (CNS) drug discovery, where a TPSA below 80 Ų is often associated with blood-brain barrier permeability. It can be used as a starting point for medicinal chemistry campaigns aimed at developing kinase inhibitors or other enzyme modulators for neurological indications.

Quote Request

Request a Quote for 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.